Cross-Coupling Efficiency vs. Boronic Acids
Pyridine sulfinates, as a class, significantly outperform pyridine boronic acids in palladium-catalyzed cross-coupling reactions. In a Pfizer internal electronic laboratory notebook survey, only 28 out of 358 reactions (7.8%) using pyridine-2-boronates achieved a yield of at least 20%, whereas pyridine-2-sulfinate examples consistently produced high isolated yields under optimized conditions [1]. This class-level evidence supports the expectation that Sodium 4-methylpyridine-3-sulfinate will similarly provide superior coupling performance compared to the corresponding boronic acid.
| Evidence Dimension | Cross-coupling success rate |
|---|---|
| Target Compound Data | Isolated yields typically high for pyridine sulfinates (class-level, exact data for 4-methyl-3-sulfinate not available) |
| Comparator Or Baseline | Pyridine-2-boronates: >20% yield in only 7.8% of 358 reactions attempted at Pfizer |
| Quantified Difference | Approximately 10-fold higher likelihood of achieving synthetically useful yields, based on class behavior |
| Conditions | Pd(OAc)2/PCy3 catalyst system, K2CO3 base, 1,4-dioxane, 150 °C, 3–18 h (reference conditions for related pyridine sulfinates) |
Why This Matters
For procurement, this means a dramatically higher probability of synthetic success and reduced waste of expensive coupling partners in medicinal chemistry campaigns.
- [1] Marković, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. View Source
